
(t-Butylimido)tris(dimethylamino)niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(t-Butylimido)tris(dimethylamino)niobium is an organometallic compound that features a niobium center coordinated to one tert-butylimido ligand and three dimethylamino ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (t-Butylimido)tris(dimethylamino)niobium typically involves the reaction of niobium pentachloride with tert-butylamine and lithium dimethylamide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
NbCl5+t-BuNH2+3LiNMe2→this compound+3LiCl+2HCl
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions.
化学反応の分析
Types of Reactions
(t-Butylimido)tris(dimethylamino)niobium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium(V) oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The dimethylamino ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in non-aqueous solvents like tetrahydrofuran or toluene under an inert atmosphere.
Major Products
Oxidation: Niobium(V) oxides.
Reduction: Lower oxidation state niobium complexes.
Substitution: Various niobium complexes with different ligands.
科学的研究の応用
(t-Butylimido)tris(dimethylamino)niobium has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of niobium-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques.
Electronics: It is utilized in the fabrication of electronic devices due to its ability to form conductive and insulating layers.
作用機序
The mechanism of action of (t-Butylimido)tris(dimethylamino)niobium involves the coordination of the niobium center to various substrates, facilitating their transformation. The tert-butylimido ligand provides steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The dimethylamino ligands can act as electron donors, stabilizing the niobium center and enabling various redox reactions.
類似化合物との比較
Similar Compounds
(t-Butylimido)tris(diethylamino)niobium: Similar structure but with diethylamino ligands instead of dimethylamino.
(t-Butylimido)tris(methylethylamino)niobium: Contains methylethylamino ligands.
(tert-Butylimino)tris(ethylmethylamino)niobium: Features ethylmethylamino ligands.
Uniqueness
(t-Butylimido)tris(dimethylamino)niobium is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity compared to its analogs, making it valuable for specific applications in catalysis and materials science.
特性
分子式 |
C10H27N4Nb-3 |
|---|---|
分子量 |
296.26 g/mol |
IUPAC名 |
tert-butyliminoniobium;dimethylazanide |
InChI |
InChI=1S/C4H9N.3C2H6N.Nb/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1; |
InChIキー |
KIXXKJLFCSKMGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=[Nb].C[N-]C.C[N-]C.C[N-]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


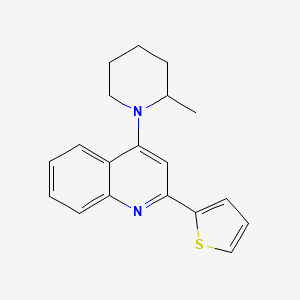
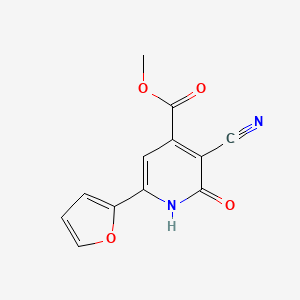

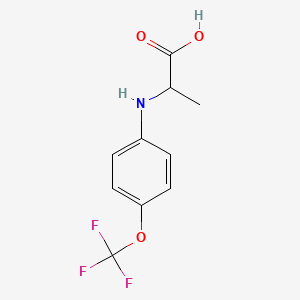
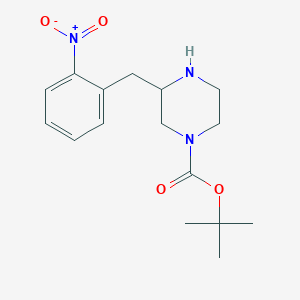



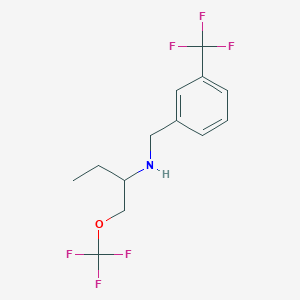
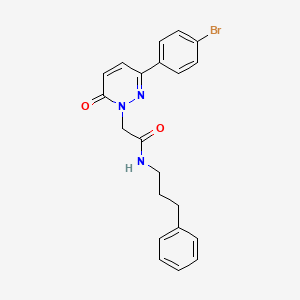

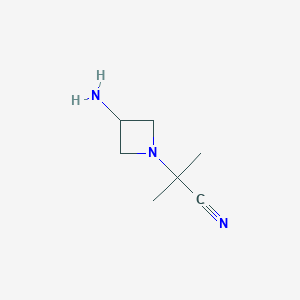
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)
